O-(1-Methylethyl)-L-tyrosine

描述

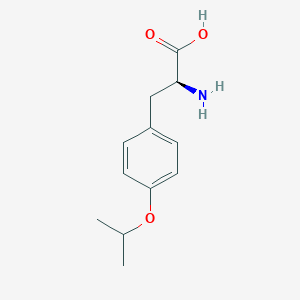

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHXDIDGFSUWJS-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734451 | |

| Record name | O-Propan-2-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38589-88-7 | |

| Record name | O-Propan-2-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of O 1 Methylethyl L Tyrosine

High-Resolution Spectroscopic Elucidation of Molecular Structure

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's atomic connectivity, stereochemistry, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the structure and stereochemistry of a molecule. For O-(1-Methylethyl)-L-tyrosine, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and connectivity of all constituent atoms.

Predicted ¹H NMR Spectral Data for this compound:

Based on the data for L-tyrosine isopropyl ester walshmedicalmedia.comnih.gov, the following proton signals are anticipated for this compound. The aromatic protons are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton of the isopropyl group will present as a septet, coupled to the six equivalent methyl protons, which will appear as a doublet. The α-proton of the amino acid backbone will likely be a doublet of doublets, and the β-protons will be diastereotopic and appear as two separate multiplets.

Predicted ¹³C NMR Spectral Data for this compound:

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 170-180 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the isopropyloxy group being significantly shifted downfield. The methine and methyl carbons of the isopropyl group will have characteristic chemical shifts, as will the α- and β-carbons of the amino acid backbone. walshmedicalmedia.comnih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.7-4.0 | ~55-60 |

| β-CH₂ | ~2.8-3.2 | ~35-40 |

| Aromatic CH (ortho to -OR) | ~6.8-7.0 | ~115-120 |

| Aromatic CH (meta to -OR) | ~7.0-7.2 | ~128-132 |

| Aromatic C (ipso to -CH₂) | - | ~128-132 |

| Aromatic C (ipso to -OR) | - | ~155-160 |

| Isopropyl CH | ~4.5-4.7 | ~70-75 |

| Isopropyl CH₃ | ~1.2-1.4 | ~20-25 |

| COOH | - | ~170-180 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups and can be sensitive to intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A broad O-H stretching band from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine group will likely appear around 3200-3400 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid will be present around 1700-1750 cm⁻¹. The C-O stretching of the ether linkage and the aromatic C-O stretching will give rise to bands in the fingerprint region (typically 1000-1300 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and backbone groups will be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands appearing in the 1600-1620 cm⁻¹ and 1580-1600 cm⁻¹ regions. The symmetric stretching of the C-O-C ether linkage is also expected to be Raman active. The symmetric vibrations of the isopropyl group, such as the C-C stretching and CH₃ rocking modes, will also contribute to the Raman spectrum.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| N-H (Amine) | 3200-3400 | 3200-3400 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1750 | 1700-1750 |

| C=C (Aromatic) | 1450-1600 | 1580-1620 (strong) |

| C-O (Ether) | 1000-1300 | 1000-1300 |

High-Resolution Mass Spectrometry for Molecular Identity and Purity Assessment

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. For this compound (C₁₂H₁₇NO₃), the calculated exact mass of the neutral molecule is 223.1208 Da. In HRMS, the molecule is typically ionized, for example, by protonation to form the [M+H]⁺ ion, which would have a calculated m/z of 224.1281.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural information. For the protonated this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (as H₂O and CO), the loss of the entire amino acid side chain, and fragmentation of the isopropyl group. A key fragment would likely be the tropylium-like ion resulting from the cleavage of the Cα-Cβ bond, which would have an m/z corresponding to the 4-(isopropyloxy)benzyl moiety. The fragmentation of the parent L-tyrosine typically involves losses of water, formic acid, and the entire side chain, and similar pathways can be expected for its O-alkylated derivative.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide a theoretical framework to complement experimental data, offering insights into the electronic structure, stability, and conformational preferences of molecules.

Density Functional Theory (DFT) for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, providing accurate predictions of bond lengths, bond angles, and dihedral angles. These calculations can also be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surface Mapping

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformations (energy minima) of the molecule and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

Influence of Solvent Effects on Conformation and Stability: Polarizable Continuum Models (PCM)

The conformational landscape and stability of a molecule like this compound are significantly influenced by its surrounding environment, particularly the solvent. Polarizable Continuum Models (PCM) are a class of computational methods used to account for these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgdiracprogram.org This approach makes the calculation of solvation effects more computationally feasible. wikipedia.org The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. q-chem.comohio-state.edu

The total free energy of solvation in PCM is typically calculated as the sum of several components, including electrostatic interactions, cavitation energy (the energy required to create the solute cavity in the solvent), and dispersion-repulsion interactions. wikipedia.orgdiracprogram.org Different variations of PCM exist, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism PCM (IEF-PCM), which offer different approaches to calculating the solute-solvent interaction. wikipedia.orgq-chem.comnih.gov

For amino acid derivatives like this compound, the presence of polar groups (the amino and carboxyl groups) and a large nonpolar moiety (the O-isopropyl-phenyl group) means that solvent polarity can drastically alter the relative stability of different conformers. In a polar solvent like water, conformations that maximize the exposure of polar groups to the solvent and shield nonpolar groups are generally favored. Conversely, in a nonpolar solvent, intramolecular interactions, such as hydrogen bonds, may become more dominant in determining the preferred conformation.

Studies on L-tyrosine and its analogues have shown that solvent effects, as calculated by PCM, can significantly modify the potential energy surface. nih.govresearchgate.net For instance, the presence of a polar solvent like water can lead to a general widening of low-energy regions on the conformational map and can stabilize helical structures in peptide analogues. researchgate.net While specific PCM data for this compound is not extensively published, the expected effects can be inferred from studies on similar molecules. The relative energy of different rotamers would be expected to shift based on the solvent's dielectric constant, affecting the population of each conformational state.

Table 1: Illustrative PCM Calculation of Relative Energies for Two Hypothetical Conformers of this compound in Different Solvents

| Conformer | Dihedral Angles (χ1, χ2) | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (ε ≈ 80) (kcal/mol) | Relative Energy in Chloroform (ε ≈ 4.8) (kcal/mol) |

| Conformer A (Extended) | -60°, 180° | 0.00 | 0.00 | 0.00 |

| Conformer B (Folded) | 180°, 60° | 1.50 | 2.50 | 1.20 |

Note: This table is illustrative, based on general principles and findings for similar molecules, to demonstrate the output of PCM calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational tool for studying the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and intermolecular interactions at an atomic level of detail. mdpi.commdpi.com In an MD simulation, the atoms of a system are treated as classical particles, and their trajectories are calculated over time by numerically integrating Newton's equations of motion. mdpi.com This allows for the observation of dynamic processes that are often inaccessible to experimental techniques.

For this compound, MD simulations can reveal how the molecule behaves in a solution, including its interactions with solvent molecules and with other solute molecules. Key aspects that can be analyzed include:

Conformational Dynamics: Tracking the dihedral angles of the backbone and side chain over time to understand the flexibility of the molecule and the transitions between different conformational states.

Solvent Structure: Analyzing the distribution of solvent molecules around the solute to understand solvation shells and preferential interactions.

Intermolecular Interactions: Identifying and quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions between solute and solvent molecules or between multiple solute molecules. nih.gov

Previous computational studies on L-tyrosine isopropyl ester have highlighted the importance of intermolecular hydrogen bonds. nih.gov It was suggested that a template can be formed in solution through hydrogen bonding between the amino group of one molecule and the phenolic hydroxyl group of an adjacent molecule, which can influence processes like macrocyclization. nih.gov MD simulations can directly probe the stability, lifetime, and geometry of such hydrogen bonds, providing a dynamic picture of these interactions. By calculating properties like the radial distribution function, one can understand the probability of finding neighboring molecules at a certain distance, further clarifying the nature of intermolecular aggregation.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in Water

| Property | Value | Description |

| Diffusion Coefficient (D) | 0.45 x 10⁻⁵ cm²/s | Measures the translational mobility of the molecule in the solvent. |

| Average Solute-Solute H-Bonds | 0.2 per molecule | Indicates the extent of intermolecular hydrogen bonding between solute molecules. |

| Average Solute-Water H-Bonds | 3.5 per molecule | Shows the average number of hydrogen bonds formed with surrounding water molecules. |

| Side Chain (χ1) Rotamer Occupancy | g-: 65%, t: 30%, g+: 5% | Represents the percentage of simulation time the side chain spends in each major rotational state. |

Note: This table contains representative values to illustrate the types of quantitative data obtainable from MD simulations.

X-ray Crystallography for Solid-State Structural Determination of O-Alkylated Tyrosine Derivatives

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the crystal's unit cell dimensions and the arrangement of electrons within it, from which a detailed molecular structure can be elucidated. nih.gov

The solid-state structure of this compound (L-tyrosine isopropyl ester) has been determined using this method. nih.gov The analysis provides invaluable information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. In the case of this compound, the molecule adopts a folded, or "U-shaped," conformation. nih.gov This conformation is similar to that observed for other O-alkylated tyrosine derivatives, such as the ethyl and n-butyl esters. nih.gov

In the crystal lattice, molecules are organized in a specific, repeating pattern stabilized by a network of intermolecular interactions. For this compound, the crystal packing is primarily governed by hydrogen bonds. A significant O—H···N hydrogen bond links the phenolic hydroxyl group of one molecule to the amino group of a neighboring molecule, forming helical chains that propagate along a crystallographic axis. nih.gov Additional, weaker N—H···O and C—H···O interactions are observed between these chains, further stabilizing the crystal structure. nih.gov This detailed structural information is crucial for understanding the molecule's intrinsic properties and its potential interactions in a biological context.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.4539 (1) |

| b (Å) | 14.0521 (3) |

| c (Å) | 16.5163 (4) |

| V (ų) | 1265.79 (5) |

| Z | 4 |

| Temperature (K) | 233 |

Data sourced from Nunez-Dallos et al. (2012). nih.gov

O 1 Methylethyl L Tyrosine in Advanced Chemical Biology and Biomimetic Research

Role as a Non-Canonical Amino Acid in Protein Engineering

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for expanding the chemical diversity of these biomolecules, enabling the introduction of novel functionalities. O-(1-Methylethyl)-L-tyrosine, with its bulky isopropyl group, serves as a valuable tool in protein engineering to probe and modulate protein structure and function.

The site-specific incorporation of this compound into a growing polypeptide chain requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is exclusively inserted in response to a specific codon, typically a nonsense codon like the amber stop codon (UAG). nih.govnih.gov The development of such a system for this compound would follow established principles of directed evolution and protein engineering.

The process generally begins with a tyrosyl-tRNA synthetase (TyrRS) from an organism like Methanocaldococcus jannaschii, which does not recognize E. coli tRNAs. nih.gov The active site of this synthetase is then mutated to accommodate the bulkier isopropyl group of this compound while reducing its affinity for the natural L-tyrosine. A library of mutant synthetases is generated through techniques such as error-prone PCR and site-directed mutagenesis targeting residues within the amino acid binding pocket.

This library is then subjected to selection pressures. A positive selection is applied where the survival of the host cells (either prokaryotic, like E. coli, or eukaryotic, like mammalian cells) is dependent on the successful incorporation of this compound in response to an amber codon within a reporter gene (e.g., conferring antibiotic resistance). nih.gov This is followed by a negative selection in the absence of the ncAA to eliminate synthetases that still recognize endogenous amino acids. This iterative process of selection and screening ultimately yields a highly specific and efficient orthogonal tRNA synthetase for this compound, capable of functioning in both prokaryotic and eukaryotic expression systems. nih.gov

| Organism/System | Key Components | Selection Method | Desired Outcome |

| E. coli | Mutant M. jannaschii TyrRS, Orthogonal suppressor tRNA | Positive and negative selection using reporter genes (e.g., antibiotic resistance, fluorescent proteins) | High-fidelity incorporation of this compound at amber codons |

| Mammalian Cells | Codon-optimized mutant TyrRS, Orthogonal suppressor tRNA expressed from appropriate promoters | Similar selection strategies adapted for mammalian cell culture | Efficient and site-specific incorporation of the ncAA into proteins in a complex eukaryotic environment |

The introduction of the O-(1-Methylethyl) group in place of the hydroxyl group of tyrosine can have significant steric and hydrophobic effects on protein folding and stability. The isopropyl group is considerably bulkier than a hydroxyl group, and this increased volume can introduce steric hindrance that influences the local and global conformation of the protein. researchgate.net

When incorporated into the hydrophobic core of a protein, the O-(1-Methylethyl) group can enhance hydrophobic packing, potentially increasing the protein's thermodynamic stability. However, if the substitution occurs in a sterically constrained region, it could disrupt native contacts and destabilize the protein structure. The precise impact on stability is therefore highly context-dependent, relying on the location of the substitution and the surrounding microenvironment within the protein. pnas.org

Computational modeling and experimental techniques are employed to study these effects. Molecular dynamics simulations can predict the conformational changes induced by the bulky isopropyl group. Experimentally, the stability of the engineered protein can be assessed using techniques like circular dichroism (CD) spectroscopy to monitor changes in secondary structure and differential scanning calorimetry (DSC) or thermal denaturation assays to determine the melting temperature (Tm), which is a measure of thermal stability. oup.com

| Parameter | Expected Impact of O-(1-Methylethyl) Group | Rationale |

| Local Conformation | Potential for significant perturbation. | The steric bulk of the isopropyl group can force adjustments in backbone and side-chain torsion angles of neighboring residues. pearson.com |

| Hydrophobic Core Packing | Can be enhanced or disrupted. | In a suitably sized cavity, the isopropyl group can improve hydrophobic interactions. In a tightly packed core, it can cause steric clashes. |

| Protein Stability (Tm) | Increase or decrease depending on context. | Enhanced hydrophobic packing can increase stability, while steric hindrance can decrease it. |

The site-specific integration of this compound offers a precise method for modulating the function of engineered proteins. By replacing key tyrosine residues with this ncAA, researchers can alter enzyme activity, substrate specificity, and protein-protein interactions. nih.govchimia.ch

In the active site of an enzyme, the bulky and non-polar O-(1-Methylethyl) group can reshape the catalytic pocket. This can lead to a change in substrate specificity, potentially favoring substrates that better accommodate the modified architecture. researchgate.net It can also alter the positioning of catalytic residues, thereby impacting the enzyme's catalytic efficiency (kcat/Km).

For proteins involved in signaling pathways, replacing a tyrosine residue that is normally a site of phosphorylation with this compound can block this post-translational modification. This allows for the investigation of the specific role of phosphorylation at that site. Furthermore, the steric bulk of the isopropyl group can disrupt or modify protein-protein interfaces, providing insights into the structural requirements for binding. nih.gov

| Application | Mechanism of Modulation | Potential Outcome |

| Enzyme Engineering | Alteration of active site geometry and hydrophobicity. | Change in substrate specificity, increase or decrease in catalytic activity. |

| Signaling Proteins | Blockage of phosphorylation sites and steric disruption of protein-protein interactions. | Uncoupling of signaling pathways, altered binding affinities. |

| Receptor-Ligand Binding | Modification of the binding pocket. | Altered ligand affinity and specificity. |

Design of Functional Analogues and Probes for Tyrosine Modification Studies

This compound can be employed as a tool to mimic or perturb post-translational modifications (PTMs) involving tyrosine, and it can serve as a scaffold for the development of chemical probes.

Tyrosine phosphorylation is a critical PTM that regulates a vast array of cellular processes. The negatively charged phosphate group is often recognized by specific binding domains, such as the SH2 domain. This compound, while not charged, can act as a steric mimic of phosphotyrosine in certain contexts. The bulky isopropyl group can occupy a similar space as the phosphate group, potentially leading to constitutive activation or inhibition of a signaling pathway by mimicking the phosphorylated state or by blocking the binding of phosphotyrosine-specific proteins. nih.govnih.gov

Conversely, the incorporation of this compound at a phosphorylation site can serve to perturb the native PTM. By preventing phosphorylation, it allows for the deconvolution of the specific functional consequences of phosphorylation at that particular residue. This approach is particularly useful for studying signaling cascades where multiple tyrosine residues may be phosphorylated. nih.gov

| PTM | Effect of this compound | Application |

| Phosphorylation | Can act as a steric mimic or a blocker. | Probing the structural and functional role of specific phosphorylation events. nih.govcore.ac.uk |

| Sulfation | Can sterically hinder the sulfation process. | Investigating the importance of tyrosine sulfation in protein-protein interactions. researchgate.net |

| Nitration | The isopropyl group may alter the susceptibility of the aromatic ring to nitration. | Studying the effects of oxidative stress and the role of specific nitrated tyrosine residues. |

The unique chemical handle of this compound can be exploited to develop chemical probes for studying receptor-ligand interactions and enzyme activity. mdpi.com By incorporating this ncAA into a peptide or protein ligand, the isopropyl group can serve as a point of attachment for reporter molecules such as fluorophores, biotin tags, or photo-crosslinkers. uni-muenchen.de

These probes can be used in a variety of assays. For example, a fluorescently labeled ligand containing this compound can be used to visualize receptor localization and trafficking in living cells. A biotinylated ligand can be used for affinity purification of its receptor and associated binding partners. A ligand containing a photo-crosslinking moiety attached via the isopropyl group can be used to covalently trap and identify interacting proteins. nih.gov

In the context of enzyme activity, this compound can be incorporated into a substrate analog to create an activity-based probe. nih.govnih.gov The probe would bind to the active site of the target enzyme, and the unique structure of the ncAA could be designed to report on catalytic events or to covalently modify the enzyme upon catalysis.

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Fluorophore | Imaging receptor localization and dynamics. mdpi.com |

| Affinity Probe | Biotin | Pull-down assays to identify binding partners. mdpi.com |

| Photoaffinity Probe | Photo-crosslinker | Covalent capture and identification of interacting proteins. semanticscholar.org |

| Activity-Based Probe | Reactive group/Quenched fluorophore | Profiling enzyme activity in complex biological samples. nih.gov |

Applications in Bioorthogonal Chemistry for Selective Labeling and Imaging

The modification of native amino acids to include bioorthogonal functional groups is a cornerstone of modern chemical biology, enabling the precise labeling and imaging of proteins without interfering with cellular processes. This compound, by virtue of its chemically inert isopropyl ether linkage, serves as a stable scaffold for introducing bioorthogonal handles. The phenolic hydroxyl group of natural tyrosine is susceptible to oxidation and can participate in hydrogen bonding, complicating its use as a simple attachment point. By capping this hydroxyl group, the O-isopropyl derivative provides a chemically robust, non-native amino acid that can be further functionalized.

In a typical strategy, the this compound core structure is modified to include a "click chemistry" handle, such as an azide or an alkyne. These functionalized amino acids can then be incorporated into proteins. The protein, now featuring a latent reactive handle, can be selectively conjugated to a probe molecule (e.g., a fluorophore or a biotin tag) that bears the complementary click partner.

Key bioorthogonal reactions utilized in this context include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-functionalized this compound derivative incorporated into a protein can react with a cyclooctyne-bearing fluorescent probe. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst stanford.edu.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An alkyne-functionalized this compound can be ligated with an azide-containing probe in the presence of a copper(I) catalyst. While highly efficient, its application in living cells is limited by copper's toxicity bohrium.com.

Tyrosine Click Reactions: While native tyrosine can be targeted for modification, using a protected derivative like this compound allows for the introduction of a unique reactive group that is truly orthogonal to all native residues. This enables sequential and site-specific labeling strategies where other residues might otherwise interfere acs.orgnih.gov.

The use of such modified tyrosine analogs enables researchers to track protein localization, study protein-protein interactions, and visualize cellular dynamics with high precision nih.govnih.govresearchgate.net.

Tyrosine-Containing Peptides for Advanced Materials and Catalysis

Self-Assembly Mechanisms of O-Alkylated Tyrosine Peptides in Supramolecular Structures

The self-assembly of peptides into ordered supramolecular structures is dictated by a delicate balance of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The alkylation of tyrosine's hydroxyl group, as in this compound, significantly alters these interactions and, consequently, the self-assembly mechanism.

Key Mechanistic Impacts of O-Alkylation:

Elimination of Hydrogen Bonding: The primary role of the native tyrosine hydroxyl group in self-assembly is its ability to act as both a hydrogen bond donor and acceptor. O-alkylation removes this capability, preventing the formation of hydrogen-bonded networks that are characteristic of many tyrosine-rich peptide assemblies chemrxiv.orgchemrxiv.org.

Increased Hydrophobicity: The introduction of the isopropyl group substantially increases the hydrophobicity of the tyrosine side chain. This enhancement of hydrophobic character becomes a dominant driving force for self-assembly. In aqueous environments, peptides containing this compound will tend to arrange themselves to sequester these bulky, nonpolar groups away from water, often forming a hydrophobic core nih.gov.

Steric Influence: The bulky isopropyl group introduces steric hindrance that can influence the peptide backbone conformation and the packing of adjacent peptide chains. This can disrupt the formation of tightly packed β-sheets that are common in other self-assembling peptides and may favor the formation of alternative nanostructures like nanofibers, ribbons, or spherical micelles nih.govreading.ac.uknih.gov.

Molecular dynamics simulations have shown that peptides with O-alkylated tyrosine residues initiate self-assembly through the hydrophobic collapse of the alkyl chains nih.gov. These initial small clusters then coalesce into larger, more defined structures. The final morphology—be it fibrillar or micellar—is heavily influenced by the interplay between the hydrophobic drive of the alkylated tyrosine and the hydrophilic character of other residues in the peptide sequence nih.govmdpi.com. This allows for the rational design of peptide sequences that assemble into specific supramolecular architectures, such as hydrogels with thermoresponsive properties nih.govresearchgate.netnih.govacs.orgresearchgate.net.

Design of Peptide-Based Scaffolds for Enzyme Mimicry and Asymmetric Catalysis

The design of artificial enzymes aims to replicate the high efficiency and specificity of natural enzymes using smaller, more robust peptide scaffolds. This compound can be a valuable component in these designs due to its unique structural and chemical properties.

In enzyme mimicry, the precise three-dimensional arrangement of amino acid side chains within an active site is crucial for binding substrates and catalyzing reactions. The incorporation of this compound contributes to this in several ways:

Active Site Architecture: By strategically placing these bulky residues, researchers can create defined pockets and clefts on the peptide's surface. These pockets can be tailored to selectively bind specific substrates, a key feature of enzymatic catalysis.

Inert Structural Element: Unlike native tyrosine, which is redox-active, this compound is chemically inert under typical physiological conditions. This allows it to be used as a purely structural element to shape an active site without the risk of it participating in unwanted side reactions.

In asymmetric catalysis , the goal is to create a chiral environment that favors the formation of one stereoisomer of a product over another. Peptide scaffolds are inherently chiral and are thus excellent starting points for designing asymmetric catalysts nih.govchemrxiv.orgresearchgate.netnih.govresearchgate.net. The incorporation of this compound can help define the chiral pocket of the catalyst, using its steric bulk to control the orientation of the substrate as it approaches the catalytic residues. This controlled orientation ensures that the reaction proceeds through a lower-energy transition state for one enantiomer, leading to high enantioselectivity.

Exploration of Redox Properties of Tyrosine Derivatives in Electron Transfer Systems

The redox activity of native tyrosine is fundamental to its role in numerous biological electron transfer (ET) processes, such as in photosystem II and ribonucleotide reductase nih.govyale.edunih.gov. This activity stems from the ability of its phenolic hydroxyl group to lose both a proton and an electron in a process known as proton-coupled electron transfer (PCET), forming a neutral tyrosyl radical nih.govnih.govacs.orgdiva-portal.org.

The defining feature of this compound in the context of redox chemistry is the alkylation of the phenolic hydroxyl group . This modification fundamentally alters its electronic properties and effectively quenches its primary redox activity .

Inhibition of Proton-Coupled Electron Transfer (PCET): By replacing the hydroxyl proton with a chemically stable isopropyl group, the essential proton required for the PCET mechanism is removed. Consequently, this compound cannot easily form a stable radical species through this low-energy pathway.

Increased Oxidation Potential: The oxidation of the aromatic ring itself, without the participation of the hydroxyl group, requires a much higher potential nih.govnih.gov. This makes the O-alkylated derivative significantly more resistant to oxidation compared to native tyrosine under biological conditions.

This property of being "redox-inert" makes this compound a valuable tool for studying electron transfer in proteins. By substituting a native, redox-active tyrosine with its O-isopropyl counterpart, researchers can effectively "turn off" a specific node in an electron transfer pathway. This allows them to elucidate the roles of other residues and map the flow of electrons within a protein complex. For example, if replacing a specific tyrosine with this compound halts a biological process that depends on electron transfer, it provides strong evidence that the native tyrosine was a critical part of that ET chain umich.edu.

Interactive Data Table

The table below summarizes the key differences in properties between L-Tyrosine and its O-alkylated derivative, which underpin the distinct applications discussed in this article.

| Property | L-Tyrosine | This compound | Implication for Application |

| Phenolic Group | Free Hydroxyl (-OH) | Isopropyl Ether (-O-CH(CH₃)₂) | The blocked hydroxyl group in the derivative prevents hydrogen bonding and redox activity. |

| Hydrogen Bonding | Donor & Acceptor | Acceptor only (ether oxygen) | Alters self-assembly mechanisms, favoring hydrophobic interactions over H-bond networks. |

| Redox Activity | Active (undergoes PCET) | Largely Inert | Allows its use as a stable structural component in redox-sensitive environments. |

| Hydrophobicity | Moderate | High | Enhances its role in forming hydrophobic cores in peptide scaffolds and driving self-assembly. |

| Bioorthogonal Handle | Can be modified, but -OH is reactive | Stable scaffold for attaching specific bioorthogonal groups without side reactions. | Ideal for precise, selective labeling and imaging studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。